molecular formula C10H11NO3S B15046097 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide

4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide

Cat. No.: B15046097
M. Wt: 225.27 g/mol
InChI Key: CPHSOOLWOACHGS-UHFFFAOYSA-N
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Description

4-phenyl-1,2-thiazinan-3-one1,1-dioxide is a heterocyclic compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol . It features a six-membered ring containing nitrogen and sulfur atoms, with a phenyl group attached to the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1,2-thiazinan-3-one1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing a phenyl group, a nitrogen atom, and a sulfur atom. The reaction is often carried out in the presence of a suitable oxidizing agent to introduce the dioxide functionality .

Industrial Production Methods

Industrial production of 4-phenyl-1,2-thiazinan-3-one1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1,2-thiazinan-3-one1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sulfuryl chloride, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethylacetamide, and specific catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-phenyl-1,2-thiazinan-3-one1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-1,2-thiazinan-3-one1,1-dioxide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-phenyl-1,2-thiazinan-3-one1,1-dioxide include other thiazinane derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Examples include:

Uniqueness

What sets 4-phenyl-1,2-thiazinan-3-one1,1-dioxide apart is its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

1,1-dioxo-4-phenylthiazinan-3-one

InChI

InChI=1S/C10H11NO3S/c12-10-9(6-7-15(13,14)11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)

InChI Key

CPHSOOLWOACHGS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)NC(=O)C1C2=CC=CC=C2

Origin of Product

United States

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